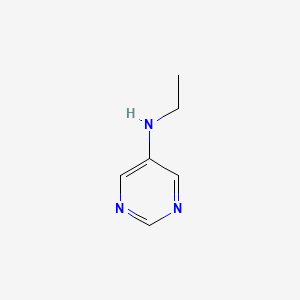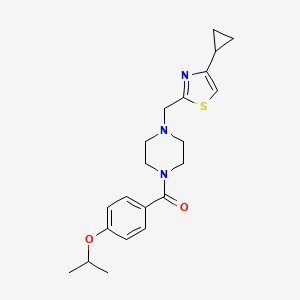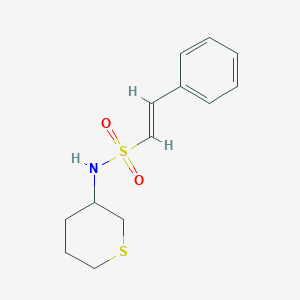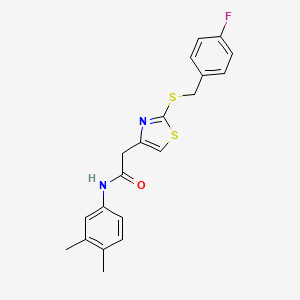![molecular formula C7H6IN3 B2385116 7-ヨード-5-メチル-ピロロ[2,3-b]ピラジン CAS No. 2306270-59-5](/img/structure/B2385116.png)
7-ヨード-5-メチル-ピロロ[2,3-b]ピラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is an organic compound with the molecular formula C7H6IN3.
科学的研究の応用
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is suggested that the nitrogen atom in the pyrazine ring forms an essential hydrogen bond with the target, which is a common interaction in many bioactive molecules .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given its potential biological activities, it may induce a variety of cellular responses depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine typically involves the formation of carbon-carbon and carbon-nitrogen bonds. One common method includes the cyclization of pyrrole and pyrazine rings. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
類似化合物との比較
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit different biological activities, such as antibacterial and antiviral properties.
1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their potent inhibitory activity against fibroblast growth factor receptors.
Uniqueness
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
特性
IUPAC Name |
7-iodo-5-methylpyrrolo[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAIMZLSOFEBQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)



amine](/img/structure/B2385047.png)
![9-Prop-2-enoylspiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2385049.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)



